molecular formula C16H17FN2O2S B2860584 N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide CAS No. 1209569-22-1

N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide

Cat. No.: B2860584
CAS No.: 1209569-22-1
M. Wt: 320.38
InChI Key: YPVNNWJBPCOSJD-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is a synthetic organic compound that features a fluorobenzyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide typically involves the reaction of 4-fluorobenzylamine with 1-(thiophen-2-yl)propan-2-amine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of the intermediate by reacting 4-fluorobenzylamine with oxalyl chloride.

    Step 2: Coupling of the intermediate with 1-(thiophen-2-yl)propan-2-amine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the oxalamide group.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl group and thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide
  • N1-(4-methylbenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide
  • N1-(4-bromobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(1-thiophen-2-ylpropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2S/c1-11(9-14-3-2-8-22-14)19-16(21)15(20)18-10-12-4-6-13(17)7-5-12/h2-8,11H,9-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVNNWJBPCOSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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